

Technical Support Center: BMS-770767 and c-Met Inhibitor Preclinical Toxicity

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Compound of Interest		
Compound Name:	BMS-770767	
Cat. No.:	B606248	Get Quote

Disclaimer: Publicly available, specific quantitative preclinical toxicology data (e.g., LD50, NOAEL) for **BMS-770767** is limited. This guide provides information based on the known toxicities of the broader class of c-Met inhibitors to assist researchers in designing and interpreting their experiments.

Frequently Asked Questions (FAQs)

Q1: What is BMS-770767 and what is its mechanism of action?

BMS-770767 is an investigational small molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway is crucial for cellular growth, migration, and survival.[1][2] Dysregulation of this pathway is implicated in the development and progression of various cancers.[1][2] BMS-770767 is being investigated for its potential therapeutic effects in diseases such as type 2 diabetes and hypercholesterolemia.

Q2: What are the known or potential toxicities associated with c-Met inhibitors in animal studies?

While specific data for **BMS-770767** is not publicly available, preclinical studies of other c-Met inhibitors have revealed a range of potential toxicities. These are often considered "on-target" effects due to the inhibition of the c-Met pathway in healthy tissues. Researchers should be aware of these potential class-wide toxicities when designing in vivo studies.

Summary of Potential c-Met Inhibitor Toxicities in Animal Models



Organ System	Potential Toxicities Observed with c-Met Inhibitors	Animal Models Cited
Renal	Crystal formation in renal tubules, degenerative and inflammatory changes.[2][3] This can be species-specific due to differences in drug metabolism.[2][3]	Rabbit[2][3]
Gastrointestinal	Diarrhea, vomiting, loss of appetite, and nausea have been reported.[4][5]	General observation
Hepatic	Hepatotoxicity has been noted as a potential adverse event. [4][5]	General observation
Cardiovascular	Peripheral edema is a commonly reported adverse event.[4][5]	General observation
Respiratory	Dyspnea (shortness of breath) and other respiratory issues have been observed.[4][5]	General observation
General	Fatigue and disturbances in metabolism and nutrition.[4][5]	General observation

Troubleshooting Guides for In Vivo Experiments

Issue 1: Unexpected animal morbidity or mortality during a study.

- Possible Cause: The dose administered may be too high, leading to acute toxicity. There can
 be significant differences in the maximum tolerated dose (MTD) between different species
 and even strains of animals.
- Troubleshooting Steps:



- Review Dosing: Re-evaluate the dose selection. If possible, conduct a dose range-finding study to determine the MTD in your specific animal model.
- Clinical Observations: Increase the frequency of clinical observations for signs of distress (e.g., lethargy, ruffled fur, weight loss).
- Staggered Dosing: In subsequent cohorts, consider a dose escalation strategy to identify a better-tolerated dose.

Issue 2: Renal toxicity observed upon histopathological examination.

- Possible Cause: Some c-Met inhibitors are known to have species-specific metabolism that can lead to the formation of insoluble metabolites in the kidneys.[2][3]
- Troubleshooting Steps:
 - Urinalysis: Incorporate urinalysis into your study protocol to monitor for early signs of kidney damage (e.g., proteinuria, crystalluria).
 - Hydration: Ensure animals have ad libitum access to water. In some cases, hydration protocols may be considered.
 - Alternative Models: If renal toxicity is a significant issue, consider if your animal model is
 the most appropriate for this class of compounds. Rabbits, for example, have shown a
 human-like metabolite profile for some c-Met inhibitors that leads to renal toxicity.[2][3]

Experimental Protocols

General Protocol for a Rodent Toxicology Study

This is a generalized protocol and should be adapted based on the specific research question and institutional guidelines.

- Animal Model: Select a relevant rodent species and strain (e.g., Sprague-Dawley rats, CD-1 mice).
- Acclimation: Allow animals to acclimate to the facility for at least 5 days before the start of the study.



- Group Allocation: Randomly assign animals to treatment and control groups. A typical design includes a vehicle control group and at least three dose levels of the test compound.
- Dose Administration: Administer the test compound and vehicle via the intended clinical route (e.g., oral gavage, intravenous injection).
- Clinical Observations: Conduct and record clinical observations at least once daily. This should include checks for general health, behavior, and any signs of toxicity.
- Body Weight: Record body weights prior to dosing and at regular intervals throughout the study.
- Food Consumption: Monitor and record food consumption.
- Terminal Procedures: At the end of the study, euthanize animals and perform a gross necropsy.
- Histopathology: Collect and preserve target organs for histopathological examination. A
 standard panel of tissues should be examined, with a focus on potential target organs of
 toxicity for the drug class.

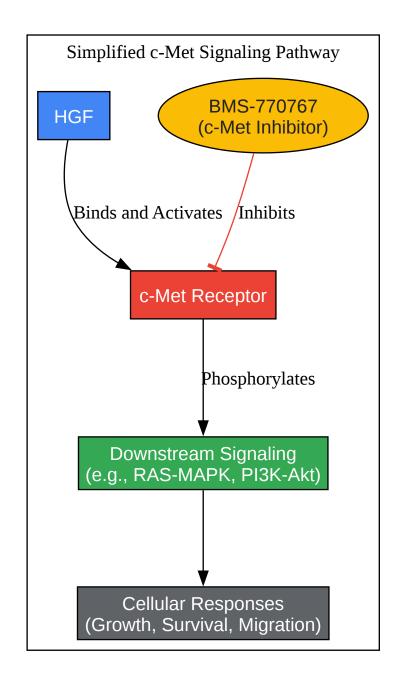
Visualizations



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Caption: Workflow for a typical preclinical toxicology study.





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Caption: Simplified c-Met signaling pathway and the inhibitory action of BMS-770767.

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